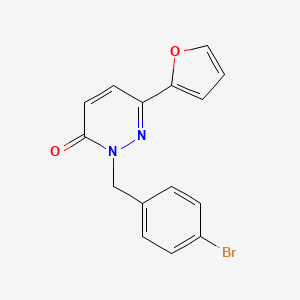
2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it an attractive candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of 2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and has been shown to activate certain proteins involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, improve cognitive function in animal models of neurodegenerative diseases, and improve blood flow in animal models of cardiovascular disease. Additionally, this compound has been found to possess antioxidant properties and has been shown to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one in lab experiments include its potent activity against cancer cells, neuroprotective properties, and vasodilatory effects. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one. Some of these directions include:
- Development of new anticancer drugs based on the structure of this compound.
- Investigation of the mechanism of action of this compound in various cell types.
- Exploration of the potential use of this compound in the treatment of neurodegenerative diseases.
- Investigation of the potential use of this compound as a vasodilator in the treatment of cardiovascular disease.
- Synthesis of analogs of this compound to improve its potency and selectivity.
Synthesemethoden
The synthesis of 2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves the reaction of 4-bromobenzyl bromide with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This synthesis method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it an attractive candidate for use in various fields of research. Some of the scientific research applications of this compound include:
- Cancer Research: this compound has been found to exhibit potent anticancer activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
- Neuroscience Research: This compound has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Cardiovascular Research: this compound has been found to possess vasodilatory properties and has been shown to improve blood flow in animal models of cardiovascular disease.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDRRVTLRHYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)
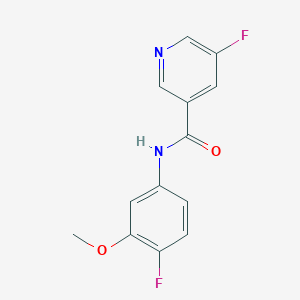
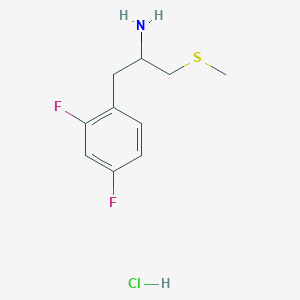
![3-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2778114.png)
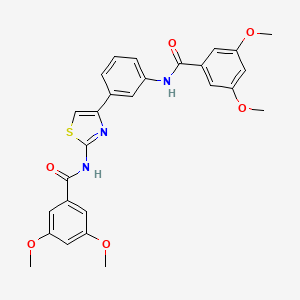
![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)
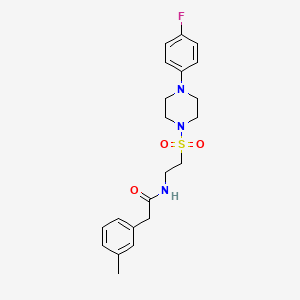
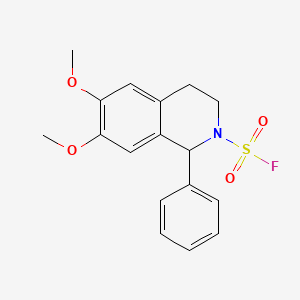
![4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2778125.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2778129.png)
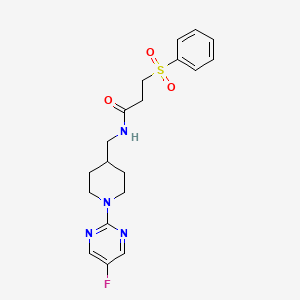
![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/no-structure.png)